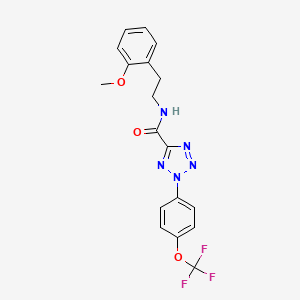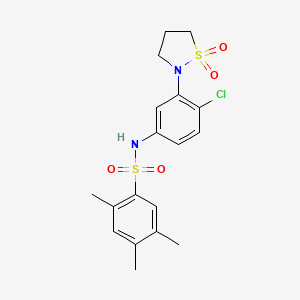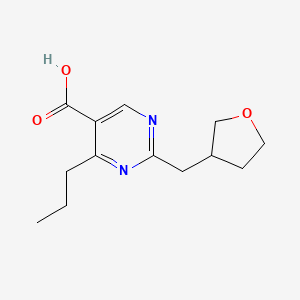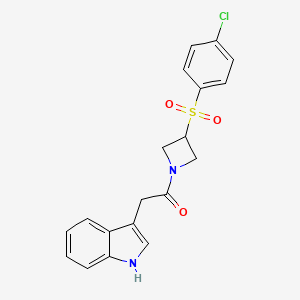
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid” is a chemical compound with the molecular formula C12H13NO8 . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 8 oxygen atoms . The average mass of the molecule is 299.233 Da .Aplicaciones Científicas De Investigación
Cytochemical Applications
A study introduced a new p-nitrophenyl substituted ditetrazole, 2,2'-di-p-nitrophenyl-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-biphenylene) ditetrazolium chloride (Nitro-BT), as an ideal reagent for histochemical purposes. This compound allows for the visualization of enzymic activity sites in tissue sections, applicable for demonstrating the activity of enzymes like succinic dehydrogenase in aerobic conditions after a short incubation period. This advancement aids in the reliable cytochemical localization of enzyme distributions across major tissues in rats and dogs, showing promise for detailed tissue analysis and study (Nachlas et al., 1957).
Aromatic Polyesters from Biosuccinic Acid
Research on succinic acid as a biobased platform chemical has led to the synthesis of aromatic monomers like 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid from biosuccinic acid. These compounds are used to generate copolymer series with linear diol comonomers, contributing to the development of materials with varied thermal properties. This illustrates succinic acid's potential in creating environmentally friendly and sustainable polymeric materials (Short et al., 2018).
Cooperative Binding by Cyclodextrin Dimers
A study on cyclodextrin dimers, synthesized through the reaction of bis(m-nitrophenyl) dicarboxylate with β-cyclodextrin, demonstrated their application in enhancing the fluorescence of certain compounds, suggesting their utility in biochemical analysis and sensor development. The cooperative binding observed with these dimers offers insights into the development of more efficient and selective molecular recognition systems (Harada et al., 1980).
Nitroalkanes and Dimethyl Maleate in Synthesis
The study on the reaction of nitroalkanes with dimethyl maleate for producing 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides highlights a method for synthesizing dicarboxylic acid derivatives. This research is significant for the development of intermediates in organic synthesis, contributing to the production of a variety of chemical products (Ballini et al., 2002).
Propiedades
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-20-9-3-6(7(12(16)17)4-11(14)15)8(13(18)19)5-10(9)21-2/h3,5,7H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBTJCGXNRHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)O)C(=O)O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)


![[1-(1-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B2650392.png)


-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide](/img/structure/B2650398.png)

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)
